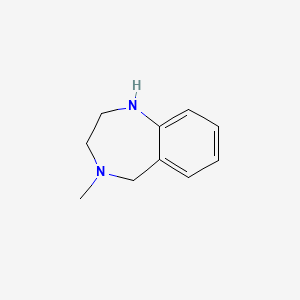

4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine" is a derivative of the 1,4-benzodiazepine class, which is a prominent class of compounds with a wide range of pharmacological activities. Benzodiazepines are known for their therapeutic applications, including anxiolytics, antiarrhythmics, and various other activities .

Synthesis Analysis

The synthesis of 1,4-benzodiazepine derivatives has been explored through various methods. One approach involves a one-pot synthesis from 1,2-diaza-1,3-dienes and N-unsubstituted aliphatic 1,3-diamines, leading to 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones and 5H-1,4-benzodiazepines . Another strategy uses methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(aryl)]trifluoroacetamides in a tandem N-alkylation-ring opening-cyclization reaction . Additionally, a practical synthesis method has been developed for a dipeptido-mimetic that involves the regioselective functionalization of the N1 and N5 ring nitrogens and the C3 amino group . A one-pot synthesis of 2,3,4,5-tetrasubstituted 4,5-dihydro-3H-1,4-benzodiazepines has also been reported using a sequential Ugi 4CC/Staudinger/aza-Wittig reaction .

Molecular Structure Analysis

The molecular structure of 1,4-benzodiazepine derivatives can be complex, with the potential for atropisomerism due to central chirality at C3. This chirality can affect reactions such as N-mesylation, leading to the formation of diastereomers with different conformations . The crystal structures of some derivatives have been determined using single-crystal X-ray crystallography, which provides detailed insights into their three-dimensional arrangements .

Chemical Reactions Analysis

1,4-Benzodiazepine derivatives can undergo various chemical transformations. For instance, tetrahydro-1,4-benzoxazepines can be cleaved at the N-C(5) bond under the action of activated alkynes, leading to the formation of phenyl(aminoethyl) ethers . The rate of cleavage can depend on the electronic effects of substituents at the C-5 atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-benzodiazepine derivatives are influenced by their molecular structure and substituents. These properties are crucial for their biological activity and therapeutic potential. For example, the cytotoxic effects of 1,5-benzodiazepine derivatives have been evaluated in vitro, indicating their potential use in medical applications . The synthesis of 5-amino-2,3-dihydro-1H-1,4-benzodiazepines has been achieved through the reaction of 5-methylmercapto-2,3-dihydro-1H-1,4-benzodiazepine with amines, showcasing the versatility of these compounds in chemical synthesis .

Applications De Recherche Scientifique

Synthesis and Pharmacological Properties

The derivatives of 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine have been extensively studied for their psychotropic activities. For example, Nawrocka et al. (1996) synthesized derivatives that demonstrated anxiolytic and antidepressive activities, indicating their potential use in psychotherapeutic treatments (Nawrocka et al., 1996).

Stereochemistry and Molecular Structure

The stereochemistry of derivatives of this compound plays a crucial role in their pharmacological properties. Tabata et al. (2018) explored the atropisomerism in the benzodiazepine nucleus, showing how central chirality affects the mesylation reaction, which is significant for the synthesis of various pharmaceuticals (Tabata et al., 2018).

Arginine Vasopressin Antagonists

Matsuhisa et al. (1997, 1998) synthesized derivatives of this compound as arginine vasopressin (AVP) antagonists, which have potential therapeutic applications in diseases related to AVP dysregulation, such as heart failure and hyponatremia (Matsuhisa et al., 1997) (Matsuhisa et al., 1998).

Nuclear Magnetic Resonance Studies

Aversa et al. (1980, 1983) conducted nuclear magnetic resonance studies of derivatives, including 1-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2,4-diones, which are important in understanding the molecular structure and pharmacological interactions of these compounds (Aversa et al., 1980) (Aversa et al., 1983).

Synthesis of Novel Derivatives

Zhao et al. (2008) and Popp et al. (2016) developed novel synthetic methods for this compound derivatives, expanding the possibilities for the synthesis of new compounds with potential therapeutic applications (Zhao et al., 2008) (Popp et al., 2016).

Applications in Farnesyltransferase Inhibition

The inhibition of farnesyltransferase by tetrahydro-1,4-benzodiazepine derivatives has been explored for potential antitumor activity. Hunt et al. (2000) discovered that certain derivatives exhibited potent in vivo activity against tumors in animal models, leading to their advancement into clinical trials (Hunt et al., 2000).

Propriétés

IUPAC Name |

4-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-7-6-11-10-5-3-2-4-9(10)8-12/h2-5,11H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSHLTNJBYOWGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5163-19-9 |

Source

|

| Record name | 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Fluorophenyl)-(6-hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2546530.png)

![5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2546532.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]-2,3-difluorobenzamide](/img/structure/B2546534.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2546536.png)

![5-[(4-iodophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2546537.png)

![2-Amino-4-(3-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2546539.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2546543.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2546544.png)

![8-cyclohexyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2546549.png)